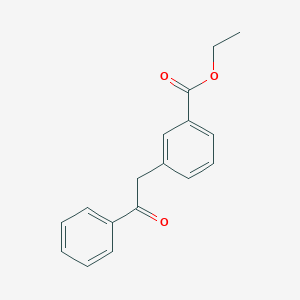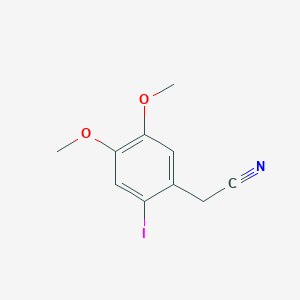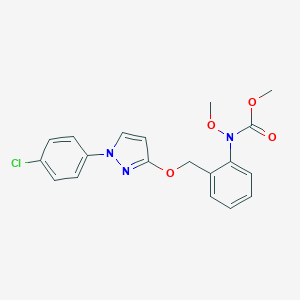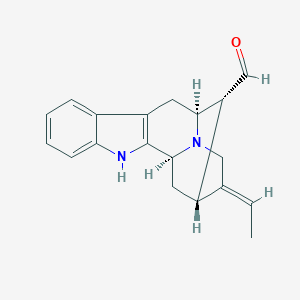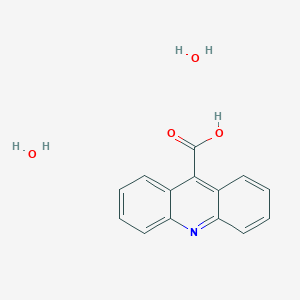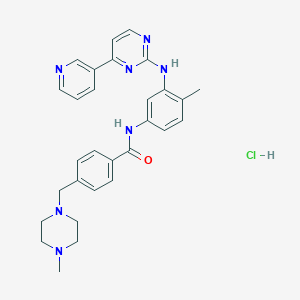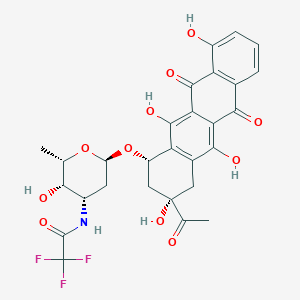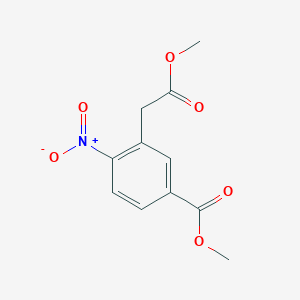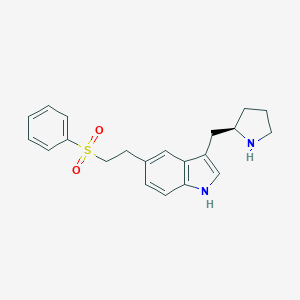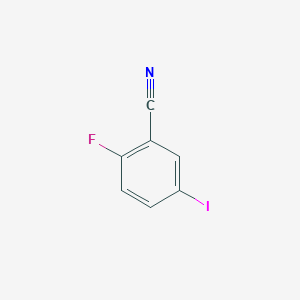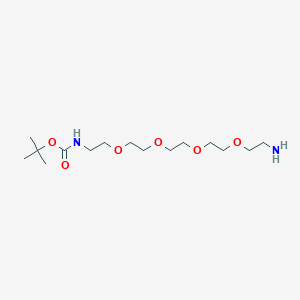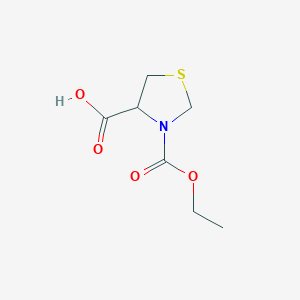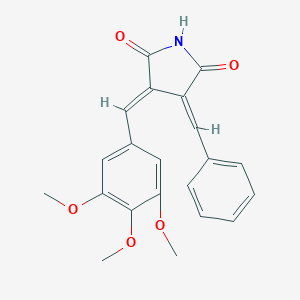
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione: is an organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with benzylidene and trimethoxybenzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine-2,5-dione derivative. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with the pyrrolidine-2,5-dione under basic conditions to form the desired product.
Industrial Production Methods
On an industrial scale, the synthesis might involve more efficient and scalable methods, such as continuous flow reactions or the use of solid-supported catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, solvent, and catalyst, would be optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene and trimethoxybenzylidene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions would introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a useful building block for creating new materials with desired properties.
Wirkmechanismus
The mechanism by which 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione exerts its effects depends on its specific interactions with molecular targets. For instance, if it exhibits anticancer activity, it might interact with cellular proteins involved in cell cycle regulation or apoptosis pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzylidene-4-(4-methoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4-dimethoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione is unique due to the presence of three methoxy groups on the benzylidene ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
152815-51-5 |
|---|---|
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(3E,4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9+,16-10+ |
InChI-Schlüssel |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
Synonyme |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



